molecular formula C27H27ClN6O2S B11693040 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide

Cat. No.: B11693040
M. Wt: 535.1 g/mol
InChI Key: YVAUIFFZCRFENO-STBIYBPSSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetohydrazides, characterized by a sulfanyl-linked triazole core and a Schiff base (hydrazone) moiety. The structure features:

  • Triazole ring: Substituted with 4-chlorophenyl and phenyl groups at positions 5 and 4, respectively. The sulfur atom at position 3 enhances electron delocalization and influences binding interactions .
  • Hydrazone segment: The (E)-configured benzylidene group at the N'-position contains a diethylamino group (electron-donating) and a hydroxyl group at the 4- and 2-positions of the phenyl ring, respectively.

Such compounds are typically synthesized via condensation of thioacetohydrazides with substituted aldehydes under acidic conditions, followed by purification via recrystallization .

Properties

Molecular Formula

C27H27ClN6O2S

Molecular Weight

535.1 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C27H27ClN6O2S/c1-3-33(4-2)23-15-12-20(24(35)16-23)17-29-30-25(36)18-37-27-32-31-26(19-10-13-21(28)14-11-19)34(27)22-8-6-5-7-9-22/h5-17,35H,3-4,18H2,1-2H3,(H,30,36)/b29-17+

InChI Key

YVAUIFFZCRFENO-STBIYBPSSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclocondensation. A mixture of 4-chlorophenylhydrazine (1.0 eq) and phenyl isothiocyanate (1.2 eq) in ethanol is refluxed at 80°C for 8–12 hours. The intermediate 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol precipitates upon cooling and is filtered (Yield: 72–78%).

Key Reaction Conditions:

ParameterValue
Temperature80°C
Time8–12 hours
SolventEthanol
CatalystNone

Optimization Insights:

  • Excess chloroacetic acid (1.5 eq) improves thioether bond formation.

  • Post-reaction acidification with HCl (pH 2–3) enhances crystallization.

Acetohydrazide Derivative Synthesis

The carboxylic acid intermediate is converted to its hydrazide via reaction with hydrazine hydrate. Conditions include refluxing in ethanol for 6 hours, yielding 2-[(5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (Yield: 85–90%).

Schiff Base Condensation

The final step involves condensing the hydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction proceeds in ethanol under acidic catalysis (glacial acetic acid) at 70°C for 5 hours. The product is recrystallized from methanol to achieve >95% purity.

Critical Parameters:

FactorImpact on Yield
Molar Ratio (1:1.2)Maximizes imine formation
Temperature ControlPrevents decomposition

Industrial-Scale Adaptations

Patent WO2009057133A2 highlights methodologies applicable to large-scale production:

  • Continuous Flow Reactors : Reduce reaction time by 30% compared to batch processes.

  • Automated pH Adjustment : Ensures consistent Schiff base formation.

  • Crystallization Monitoring : In-line sensors optimize particle size distribution.

Analytical Characterization

The compound is validated using:

  • ¹H/¹³C NMR : Confirms triazole protons (δ 8.2–8.5 ppm) and imine CH=N (δ 9.1 ppm).

  • HPLC-MS : Purity >98% with m/z 535.1 [M+H]⁺.

  • Elemental Analysis : Matches theoretical C (60.62%), H (5.09%), N (15.69%).

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thioether to sulfoxide is minimized by inert atmosphere (N₂).

Low Schiff Base Yields

Excess aldehyde (1.5 eq) and molecular sieves improve conversion to 92%.

Comparative Analysis of Methods

Method AspectLaboratory-ScaleIndustrial-Scale
Reaction Time24–30 hours12–15 hours
Yield70–75%82–85%
PurificationColumn ChromatographyCrystallization

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which can include:

  • Formation of Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and isothiocyanates.
  • Thioether Formation : The introduction of the sulfanyl group is achieved via nucleophilic substitution reactions.
  • Hydrazone Formation : The final product is obtained by condensing an acetohydrazide with an appropriate aldehyde or ketone.

Characterization methods such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown potential as an antifungal agent against various fungal strains, including those resistant to conventional treatments. Its mechanism may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity.

Anticancer Potential

The compound's structure suggests it may interact with biological targets involved in cancer proliferation. Preliminary studies have indicated that it could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Further research is needed to elucidate its mechanism of action and efficacy in vivo.

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a potential 5-lipoxygenase inhibitor , which plays a crucial role in inflammatory processes. This property could make it a candidate for developing anti-inflammatory drugs targeting conditions such as arthritis or asthma.

Herbicidal Activity

Compounds containing triazole structures have been explored for their herbicidal properties. The sulfanyl group may enhance the herbicidal activity by improving the compound's ability to penetrate plant tissues and disrupt metabolic processes essential for plant growth.

Plant Growth Regulators

There is ongoing research into the use of similar compounds as plant growth regulators, which can promote or inhibit growth depending on their concentration and application method.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancer PropertiesShowed a reduction in cell viability of HeLa cells by 60% at a concentration of 50 µM after 48 hours.
Study CAnti-inflammatory EffectsIn silico modeling indicated strong binding affinity to the active site of 5-lipoxygenase, suggesting potential for further development as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of this compound are influenced by variations in the triazole and benzylidene substituents. Key analogues include:

Compound Name Structural Features Key Differences Reported Activity/Properties Reference
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-ethoxybenzylidene)acetohydrazide Ethoxy group at 2-position of benzylidene Lacks diethylamino and hydroxyl groups; reduced hydrogen-bonding capacity Lower solubility; moderate antimicrobial activity
ZE-4b: N-(2-Phenylmethylidene)-2-(4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide Pyridine at triazole position 5; ethyl at position 4 Increased lipophilicity; pyridine enhances π-π stacking Enhanced anticancer activity (in vitro)
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Trimethoxyphenyl at triazole position 5; allylsulfanyl at position 3 Bulkier substituents reduce membrane permeability Antifungal activity (MIC: 8 µg/mL)
N'-(Thiophen-2-ylmethyl)-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Thiophene substituents on triazole and hydrazone Higher electron-withdrawing character; improved metabolic stability Anti-inflammatory (IC₅₀: 12 µM)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan at triazole position 5; amino at position 4 Increased polarity; amine enhances solubility Anti-exudative activity (comparable to diclofenac)

Structure-Activity Relationships (SAR)

  • Triazole Substituents: The 4-chlorophenyl group (common in ) contributes to hydrophobic interactions with target proteins. Pyridine (ZE-4b) or trimethoxyphenyl () substituents enhance π-stacking but may reduce bioavailability.
  • Benzylidene Modifications: Hydroxyl group (target compound): Facilitates hydrogen bonding with receptors, improving target affinity compared to ethoxy () or methoxy () analogues. Diethylamino group: Enhances solubility via protonation at physiological pH, a feature absent in non-amino derivatives ().

Pharmacokinetic and Physicochemical Properties

  • Solubility: The diethylamino group in the target compound increases water solubility (logP ~2.1) compared to ethoxy (logP ~3.5, ) or thiophene derivatives (logP ~3.8, ).
  • Stability: Schiff base derivatives are prone to hydrolysis under acidic conditions, but electron-donating groups (e.g., diethylamino) stabilize the hydrazone bond .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide , also referred to as triazole-acetohydrazide , is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN5OSC_{16}H_{14}ClN_5OS with a molecular weight of approximately 359.84 g/mol. The structure includes a triazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

  • Antibacterial Properties : Triazole derivatives have been extensively studied for their antibacterial effects. Research indicates that compounds similar to our target have shown significant activity against various Gram-positive and Gram-negative bacteria, attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
  • Antifungal Activity : The 1,2,4-triazole moiety is well-documented for its antifungal properties. Studies have demonstrated that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound's structure allows it to interact with multiple cellular pathways involved in cancer progression. For instance, some derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

Compounds containing the triazole ring have also exhibited anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and modulate immune responses . This activity suggests potential applications in treating inflammatory diseases.

The biological activities of triazole derivatives are primarily attributed to their ability to form hydrogen bonds and coordinate with metal ions in enzymes. For instance:

  • Enzyme Inhibition : Triazoles can act as inhibitors for various enzymes by mimicking substrate structures or binding at active sites.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes .

Synthesis and Characterization

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide typically involves:

  • Formation of Triazole Ring : Starting from appropriate hydrazine derivatives and isothiocyanates.
  • Acetohydrazide Formation : The acetohydrazide moiety is introduced through acylation reactions.
  • Purification and Characterization : Techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have investigated the biological activities of similar triazole compounds:

  • A study demonstrated that a related triazole compound significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells .
  • Another research highlighted its effectiveness against resistant bacterial strains, showcasing its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Synthesis Protocol :

  • Step 1 : Condensation of the triazole-thiol intermediate with chloroacetohydrazide under reflux in ethanol (4–6 hours, monitored via TLC using Chloroform:Methanol [7:3]) .
  • Step 2 : Schiff base formation via reaction of the hydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde under acidic conditions (e.g., HCl in ethanol) .
    • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (e.g., 1:1.2 hydrazide:aldehyde) to improve yield. Use TLC or HPLC for real-time monitoring .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Core Methods :

  • NMR : Confirm regiochemistry of the triazole ring (¹H NMR) and hydrazone geometry (E/Z isomerism via ¹³C NMR) .
  • FT-IR : Identify ν(N–H) at ~3200 cm⁻¹ (hydrazide) and ν(C=N) at ~1600 cm⁻¹ (Schiff base) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) .

Q. How does the compound’s solubility affect experimental design?

  • Solubility Profile :

  • Polar solvents (DMSO, methanol): Ideal for biological assays.
  • Non-polar solvents (chloroform, ethyl acetate): Suitable for crystallization.
    • Methodological Note : Pre-screen solvents using micro-scale solubility tests to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • Approach :

  • Density Functional Theory (DFT) : Calculate charge distribution on the triazole sulfur and hydrazone nitrogen to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
    • Case Study : A DFT study on analogous triazole derivatives showed that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity at the sulfur atom .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Example Conflict : NMR suggests a single isomer, while X-ray crystallography reveals polymorphism.
  • Resolution :

  • Variable-Temperature NMR : Detect dynamic isomerization in solution.
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
    • Reference Case : A hydrazone analog exhibited E-configuration in XRD but showed equilibrium between E/Z forms in DMSO-d₆ via NMR .

Q. How do substituents on the triazole and hydrazone moieties influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Triazole substituents : 4-Chlorophenyl enhances lipophilicity and membrane permeability.
  • Hydrazone substituents : Diethylamino groups improve solubility, while hydroxyl groups enable hydrogen bonding with targets .
    • Experimental Design : Synthesize analogs with varying substituents (e.g., methoxy vs. nitro groups) and assay against enzyme targets (e.g., acetylcholinesterase) .

Q. What advanced statistical methods optimize reaction yields?

  • Tools :

  • Design of Experiments (DoE) : Use fractional factorial design to screen variables (temperature, catalyst loading, solvent) .
  • Bayesian Optimization : Machine learning models prioritize high-yield conditions with minimal experimental iterations .
    • Case Study : Bayesian optimization improved yields of a triazole-thioether derivative from 45% to 82% in 15 iterations .

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